molecular formula C26H43NO7S B095263 Sulfoglycolithocholic acid CAS No. 15324-64-8

Sulfoglycolithocholic acid

Cat. No.: B095263
CAS No.: 15324-64-8
M. Wt: 513.7 g/mol
InChI Key: FHXBAFXQVZOILS-OETIFKLTSA-N
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Description

Sulfoglycolithocholic acid (SGLC), also known as glycolithocholic acid 3-sulfate, is a secondary bile acid derivative formed via sulfation of glycolithocholic acid by gut microbial enzymes . Its molecular formula is C₂₆H₄₃NO₇S, with a molecular weight of 513.28 g/mol . SGLC plays a critical role in bile acid metabolism, particularly in modulating solubility, transport, and receptor interactions (e.g., FXR, TGR5) . It is implicated in liver diseases such as non-alcoholic steatohepatitis (NASH) and alcoholic steatohepatitis (ASH), where its levels are significantly altered .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoglycolithocholic acid involves the sulfonation of glycolithocholic acid. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group at the 3-O position of glycolithocholic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Sulfoglycolithocholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives of this compound .

Scientific Research Applications

Metabolic Functions

  • Bile Acid Metabolism : SGCA plays a significant role in the metabolism of bile acids. It influences the expression of genes involved in bile acid synthesis and transport, suggesting its involvement in maintaining bile acid homeostasis .
  • Gut Microbiome Modulation : Recent studies indicate that SGCA can modulate the growth of specific gut bacteria, potentially affecting gut health and functionality . This interaction highlights the importance of SGCA in gut microbiome dynamics.

Biomedical Research Applications

SGCA has several applications in biomedical research, particularly in the following areas:

  • Metabolomics : SGCA is utilized as a biomarker in metabolomics studies to analyze bile acid metabolism and its alterations in various diseases .
  • Cancer Research : Lipidomic profiling involving SGCA has been proposed as a method for diagnosing cancer at early stages. Its metabolic pathways may provide insights into cancer progression .
  • Neurological Disorders : Preliminary research suggests a potential link between altered levels of SGCA and neurological disorders such as Alzheimer's disease. Further investigation is needed to clarify this association .

Gut Health and Microbiome Interactions

A study conducted on bamboo rats highlighted the adaptation of gut microbiomes influenced by dietary changes, with SGCA being implicated in microbial community shifts that enhance metabolic functions . This underscores SGCA's potential role in promoting gut health through microbiome modulation.

Liver Disease

In research comparing non-alcoholic steatohepatitis (NASH) and alcoholic steatohepatitis (ASH), alterations in bile acid profiles, including SGCA levels, were observed. These changes correlate with the severity of liver disease, indicating that SGCA could serve as a biomarker for liver health .

Comparative Analysis with Related Compounds

Compound NameDescriptionUnique Features
LithocholylglycineA bile acid conjugate without a sulfate groupLess polar than sulfoglycolithocholic acid
Tauroursodeoxycholic AcidA taurine-conjugated bile acid with cytoprotective propertiesStronger protective effects on liver cells
Taurocholic AcidA primary bile acid conjugated with taurineEssential for emulsification of dietary fats
Glycocholic AcidA glycine-conjugated primary bile acidMore common than sulfated derivatives

SGCA's unique sulfate group enhances its solubility and renal clearance compared to these related compounds, which may influence its biological activity significantly .

Mechanism of Action

The mechanism of action of sulfoglycolithocholic acid involves its interaction with bile acid receptors and transporters. It exerts its effects by modulating the activity of these receptors and influencing bile acid metabolism. The compound’s molecular targets include bile acid receptors such as the farnesoid X receptor and the G protein-coupled bile acid receptor . These interactions play a crucial role in regulating bile acid homeostasis and signaling pathways involved in lipid and glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Bile Acids

SGLC belongs to the glycine-conjugated, sulfated bile acid subclass. Key structural and functional differences with related compounds are summarized below:

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Conjugation Type Sulfation Key Features
Sulfoglycolithocholic acid 513.28 Glycine 3-O-sulfate Enhanced polarity due to sulfate; impacts enterohepatic circulation .
Taurocholic acid 515.29 Taurine None Dominant in bile; regulates cholesterol solubility and FXR signaling .
Glycolithocholic acid 449.63 Glycine None Non-sulfated precursor; hydrophobic; associated with cytotoxicity .
Taurohyocholic acid 515.29 Taurine None Minor bile acid; role in lipid digestion understudied .

Metabolic and Functional Differences

(1) Sulfation and Solubility

  • SGLC’s 3-O-sulfate group increases aqueous solubility compared to non-sulfated analogs like glycolithocholic acid, reducing membrane toxicity and facilitating renal excretion .
  • Taurocholic acid, though taurine-conjugated, lacks sulfation, making it more efficient in emulsifying dietary lipids .

(2) Disease Associations

  • In NASH and ASH models , SGLC levels are downregulated (log₂ fold change = -4.35 , p<0.05) alongside taurocholic acid (-50.00 , p<0.01), suggesting shared pathways in bile acid dysregulation .
  • SGLC is more sensitive to dietary interventions. For example, palm-based tocotrienol-rich fractions (TRF) downregulate SGLC in mice, unlike taurochenodeoxycholic acid (TCDA), which is upregulated .

(3) Microbial Interactions

  • SGLC synthesis depends on gut microbiota, whereas tauro-conjugated bile acids (e.g., taurocholic acid) are primarily hepatocyte-derived .

Table 2: Metabolic Responses in Disease Models

Compound NASH Model (Fold Change) ASH Model (Fold Change) Dietary Intervention (TRF vs. HFD)
This compound ↓ -4.35* ↓ -2.70 ↓ in ETRF group
Taurocholic acid ↓ -50.00** ↓ -25.00* ↓ in ETRF group
Taurohyocholic acid ↓ -4.76** ↓ -1.56 Not reported
Glycolithocholic acid Not reported Not reported Associated with cytotoxicity

p<0.05; *p<0.01 *

Role in Liver Pathology

  • SGLC depletion in NASH correlates with reduced antioxidant capacity (e.g., glutathione downregulation) and nucleotide metabolism disruptions .
  • In contrast, taurocholic acid’s severe downregulation (-50.00 ) in ischemia models highlights its vulnerability to hepatic oxidative stress .

Therapeutic and Diagnostic Potential

  • SGLC’s sulfation pattern makes it a candidate biomarker for early-stage liver fibrosis, whereas tauro-conjugated acids are better indicators of advanced cholestasis .
  • In metabolomics, SGLC is prioritized for studying gut-liver axis dysregulation due to its microbial origin .

Biological Activity

Sulfoglycolithocholic acid (SGCA) is a bile acid derivative that plays significant roles in various biological processes, particularly in lipid metabolism and gut microbiota interactions. This article explores the biological activity of SGCA, supported by research findings, data tables, and case studies.

Overview of this compound

SGCA is a conjugated bile acid formed from lithocholic acid (LCA) through sulfation. Bile acids like SGCA are critical for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. They also act as signaling molecules that can influence metabolic pathways.

  • Lipid Metabolism : SGCA has been shown to modulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and cholesterol metabolism. It promotes the conversion of cholesterol to bile acids, thereby facilitating cholesterol elimination from the body.
  • Gut Microbiota Modulation : SGCA affects the composition and function of gut microbiota. It has been observed that bile acids, including SGCA, can alter microbial community structures, which in turn influences host metabolism and immune responses.
  • Anti-inflammatory Effects : Research indicates that SGCA may exert anti-inflammatory effects by regulating pro-inflammatory cytokines and promoting the resolution of inflammation in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

Case Studies

  • Metabolomic Analysis in NAFLD : A study investigating the effects of dietary interventions on NAFLD demonstrated that supplementation with compounds affecting bile acid profiles, including SGCA, led to improved liver function markers and reduced steatosis in animal models .
  • Gut Microbiome Adaptation : In a study on bamboo rats, dietary changes resulted in significant shifts in gut microbiota composition, with increased abundance of bacteria capable of metabolizing bile acids like SGCA. This adaptation was linked to enhanced energy extraction from dietary fibers .

Data Tables

StudyFindingsImplications
Nature Study (2021)SGCA levels were downregulated in high-fat diet modelsSuggests a potential role of SGCA in lipid homeostasis
JPET Study (2019)Inhibition of SULT2A1 led to increased LCA levels, impacting SGCA metabolismHighlights the importance of sulfation pathways in bile acid detoxification
PMC Study (2022)Changes in gut microbiome correlated with increased SCFA production when SGCA was presentIndicates a potential mechanism for improved metabolic health

Biochemical Pathways Involved

SGCA participates in several biochemical pathways:

  • Primary Bile Acid Synthesis : Involves conversion from cholesterol and is crucial for maintaining cholesterol homeostasis.
  • Taurine and Hypotaurine Metabolism : Impacts amino acid metabolism and neurotransmitter synthesis.
  • Lysine Degradation Pathway : Suggests a role in amino acid metabolism which could influence protein synthesis and energy production .

Q & A

Basic Research Questions

Q. Q1: What are the recommended analytical methods for identifying and quantifying sulfoglycolithocholic acid (SGLCA) in biological samples?

Answer:

  • Basic Method: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for initial identification and quantification due to its accessibility and reproducibility. Ensure calibration with SGLCA standards (purity ≥95%) and validate retention times against reference data .
  • Advanced Consideration: For complex matrices (e.g., bile or fecal samples), liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity. Optimize ionization parameters (e.g., electrospray ionization in negative mode) and use isotope-labeled internal standards (e.g., d4-SGLCA) to correct for matrix effects .

Q. Q2: How should researchers prepare SGLCA samples to minimize degradation during storage and processing?

Answer:

  • Basic Protocol: Store SGLCA at -80°C in amber vials to prevent photodegradation. Use phosphate-buffered saline (PBS, pH 7.4) for reconstitution to mimic physiological conditions and avoid freeze-thaw cycles .
  • Advanced Strategy: For long-term stability studies, incorporate antioxidants (e.g., 0.1% ascorbic acid) and validate degradation kinetics using accelerated stability testing. Report storage conditions and handling steps in detail to ensure reproducibility .

Advanced Research Questions

Q. Q3: What experimental design considerations are critical for studying SGLCA’s role in bile acid metabolism under varying gut microbiota conditions?

Answer:

  • Core Design: Use germ-free vs. conventional murine models to isolate microbiota-dependent effects. Pair with targeted metabolomics (LC-MS/MS) to quantify SGLCA and its precursors (e.g., glycolithocholic acid) in portal vein blood and fecal samples .
  • Data Contradiction Analysis: If SGLCA levels conflict between models, assess microbial sulfotransferase activity via qPCR (e.g., sult2a1 expression) and validate with in vitro fecal incubations. Address inter-individual microbiota variability by reporting alpha/beta diversity metrics .

Q. Q4: How can researchers resolve discrepancies in reported SGLCA receptor interactions (e.g., FXR vs. TGR5 activation)?

Answer:

  • Methodological Approach: Perform competitive binding assays using recombinant receptors (FXR and TGR5) with labeled ligands (e.g., ^3H-CDCA for FXR). Normalize activity to positive controls (e.g., INT-747 for FXR) and account for SGLCA’s sulfation-dependent solubility .
  • Advanced Analysis: If contradictory results persist, use molecular docking simulations to compare SGLCA’s binding affinity across receptor isoforms. Validate findings with gene knockout models (e.g., Fxr^-/- mice) to confirm pathway specificity .

Q. Q5: What strategies mitigate interference from co-eluting bile acids during SGLCA quantification in metabolomic studies?

Answer:

  • Basic Optimization: Employ chromatographic separation with C18 columns and gradient elution (e.g., methanol/ammonium acetate). Adjust mobile phase pH to 5.0 to enhance resolution of sulfated vs. non-sulfated analogs .
  • Advanced Resolution: Use high-resolution mass spectrometry (HR-MS) with a mass accuracy <5 ppm. Apply spectral libraries (e.g., NIST) and fragmentation patterns to distinguish SGLCA from isobaric compounds like sulfolithocholyltaurine .

Q. Methodological Reporting & Reproducibility

Q. Q6: How should researchers document SGLCA-related protocols to ensure reproducibility in publications?

Answer:

  • Essential Details: Report synthesis/purification methods (e.g., sulfation of glycolithocholic acid using SO3-pyridine), HPLC gradients, and MS parameters (collision energy, dwell time). Reference commercial sources for reagents and instruments .
  • Advanced Compliance: Align with PRISMA guidelines for systematic reviews of SGLCA’s metabolic roles. Include raw data in supplementary materials (e.g., .mzML files for metabolomics) and deposition in public repositories (e.g., MetaboLights) .

Q. Q7: What statistical approaches are appropriate for analyzing dose-dependent effects of SGLCA in in vitro models?

Answer:

  • Basic Analysis: Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests .
  • Advanced Modeling: For heteroscedastic data, apply mixed-effects models or Bayesian dose-response analysis. Publicly share code (e.g., via GitHub) to enhance transparency .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXBAFXQVZOILS-OETIFKLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfolithocholylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15324-64-8
Record name Glycolithocholic acid 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15324-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfolithocholylglycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFOLITHOCHOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfolithocholylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Sulfoglycolithocholic acid
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Sulfoglycolithocholic acid
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Sulfoglycolithocholic acid
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Sulfoglycolithocholic acid
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Sulfoglycolithocholic acid
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Sulfoglycolithocholic acid

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